Ethyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrodibenzofuran moiety, which is known for its stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Tetrahydrodibenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrodibenzofuran core.
Acetylation: The tetrahydrodibenzofuran core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amination: The acetylated product is reacted with an amine to introduce the amino group.
Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted esters or amines.
Scientific Research Applications
ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The tetrahydrodibenzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-BROMOPHENYL)-2-{[(2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]AMINO}-3-THIOPHENECARBOXYLATE
- 6,7,8,9-TETRAHYDRO-DIBENZOFURAN-2-OL
Uniqueness
ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups and the presence of the tetrahydrodibenzofuran moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23NO5/c1-2-27-23(26)15-7-9-16(10-8-15)24-22(25)14-28-17-11-12-21-19(13-17)18-5-3-4-6-20(18)29-21/h7-13H,2-6,14H2,1H3,(H,24,25) |
InChI Key |
LTMBLOVOGYXTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
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